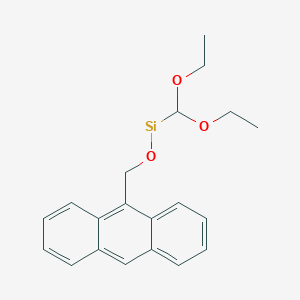
CID 78061281
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of CID 78061281 involves advanced synthetic chemistry techniques. The preparation methods include the use of structure-based rational drug design to develop macrocycle therapies. The specific synthetic routes and reaction conditions are proprietary to Circle Pharma, the company that developed this compound .
Análisis De Reacciones Químicas
CID 78061281 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
CID 78061281 has a wide range of scientific research applications, including:
Chemistry: Used in the study of cell cycle regulation and the development of new macrocycle therapies.
Biology: Investigated for its role in disrupting protein-to-protein interactions between cyclins A and B and their key substrates and modulators.
Medicine: Demonstrated preclinical efficacy in treating various cancers, including small cell lung cancer and non-small cell lung cancer.
Mecanismo De Acción
CID 78061281 exerts its effects by selectively inhibiting cyclin A and B RxL. This inhibition disrupts the protein-to-protein interactions between cyclins A and B and their key substrates and modulators, including E2F (a substrate of cyclin A) and Myt1 (a modulator of cyclin B). This disruption leads to DNA damage and tumor growth inhibition .
Comparación Con Compuestos Similares
CID 78061281 is unique in its dual inhibitory activity against cyclin A and B RxL. Similar compounds include other cyclin inhibitors, such as:
Cyclin-dependent kinase inhibitors: These compounds inhibit cyclin-dependent kinases, which are also involved in cell cycle regulation.
Cyclin E inhibitors: These compounds specifically target cyclin E, another regulator of the cell cycle.
The uniqueness of this compound lies in its ability to selectively target tumor cells with oncogenic alterations, making it a promising candidate for cancer therapy .
Propiedades
Fórmula molecular |
C20H22O3Si |
|---|---|
Peso molecular |
338.5 g/mol |
InChI |
InChI=1S/C20H22O3Si/c1-3-21-20(22-4-2)24-23-14-19-17-11-7-5-9-15(17)13-16-10-6-8-12-18(16)19/h5-13,20H,3-4,14H2,1-2H3 |
Clave InChI |
IZQIJHZYLMZWGJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(OCC)[Si]OCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


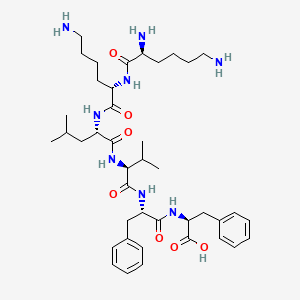

![Benzo[b]thiophen-6-amine, N-(3,4-dimethoxyphenyl)-2,3,5-trimethyl-](/img/structure/B14233882.png)
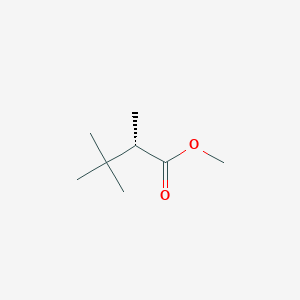
![1-Methyl-5-[2-(pyridin-4-yl)ethenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B14233895.png)
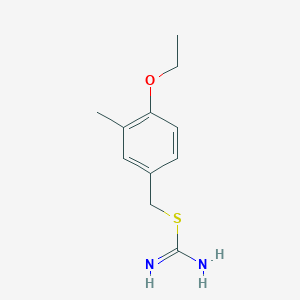
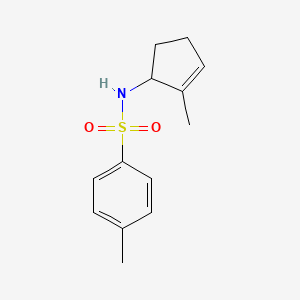
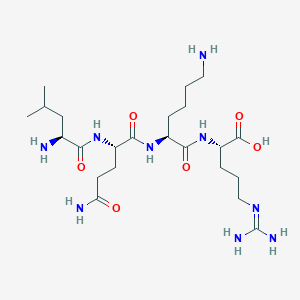

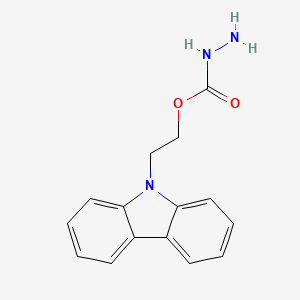
![N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine](/img/structure/B14233930.png)

![2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14233942.png)

